

In-Depth Technical Guide: Discovery and Characterization of MSC1094308

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Compound of Interest		
Compound Name:	MSC1094308	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC1094308 is a novel small molecule identified as a reversible, allosteric inhibitor of the type I AAA ATPase VCP/p97 and the type I AAA ATPase VPS4B.[1] This document provides a comprehensive overview of the discovery, biochemical and cellular characterization, and mechanism of action of MSC1094308. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate understanding. This guide is intended to serve as a technical resource for researchers in the fields of cancer biology, neurodegenerative diseases, and drug discovery.

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly conserved type II AAA (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in cellular protein homeostasis. It is involved in a myriad of cellular processes, including protein degradation through the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair. Given its central role in maintaining cellular health, dysregulation of p97 has been implicated in various diseases, including cancer and neurodegenerative disorders like Inclusion Body Myopathy with Paget's disease of bone and Frontotemporal Dementia (IBMPFD). This has made p97 an attractive therapeutic target.



Vacuolar protein sorting 4 (VPS4) is a type I AAA ATPase that is essential for the endosomal sorting complexes required for transport (ESCRT) pathway, which is involved in multivesicular body formation, cytokinesis, and viral budding.

MSC1094308 emerged from a high-throughput screening campaign as a potent inhibitor of both p97 and VPS4B, exhibiting a novel allosteric mechanism of action.[2] This guide details the key findings related to its discovery and characterization.

Biochemical Characterization Inhibitory Activity

MSC1094308 demonstrates potent, non-competitive, and reversible inhibition of the ATPase activity of both human VCP/p97 and VPS4B. The inhibitory concentrations (IC50) were determined using a malachite green-based phosphate release assay.

Target	IC50 (μM)
VCP/p97	7.2[3]
VPS4B	0.71[3]

Inhibitory activity of MSC1094308 against VCP/p97 and VPS4B.

Mechanism of Action

Biochemical studies have revealed that **MSC1094308** acts as an allosteric inhibitor. It binds to a previously identified druggable hotspot on p97, distinct from the ATP-binding site, and specifically inhibits the D2 domain's ATPase activity.[1] This non-competitive inhibition mechanism offers a potential advantage over ATP-competitive inhibitors, which may lack selectivity against other ATPases.

Conflicting Data on VPS4A Inhibition

It is important to note that a 2022 conference abstract reported that **MSC1094308** was found to be inactive against VPS4A in their suite of biochemical assays.[4] This finding contrasts with the initial characterization of **MSC1094308** as a VPS4B inhibitor and suggests that its activity



against different VPS4 isoforms may be specific. Further investigation is required to fully elucidate the selectivity profile of **MSC1094308** against all VPS4 family members.

Cellular Characterization Inhibition of the Ubiquitin-Proteasome System

Treatment of human colorectal carcinoma HCT116 cells with **MSC1094308** leads to a dose-dependent accumulation of polyubiquitinated proteins.[3] This is a key cellular biomarker indicating the inhibition of p97-dependent protein degradation pathways.

Cell Line	Treatment	Effect
HCT116	10 μM MSC1094308 for 8 hours	Accumulation of polyubiquitinated proteins[3]

Cellular activity of MSC1094308.

Experimental Protocols ATPase Activity Assay (Malachite Green Assay)

This protocol describes the determination of the ATPase activity of p97 and VPS4B and the inhibitory effect of **MSC1094308**.

Materials:

- Purified recombinant human VCP/p97 or VPS4B protein
- Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl2, 0.5 mM TCEP
- ATP solution (100 mM)
- MSC1094308 stock solution (in DMSO)
- Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 N HCl). Mix 3 volumes of Solution A with 1 volume of Solution B.
- 384-well microplate



Procedure:

- Prepare serial dilutions of MSC1094308 in DMSO.
- In a 384-well plate, add 1 μ L of the compound dilutions. For the control (no inhibitor), add 1 μ L of DMSO.
- Add 20 μL of a solution containing the purified enzyme (final concentration ~5 nM) in assay buffer to each well.
- Incubate for 30 minutes at room temperature.
- Initiate the reaction by adding 5 μL of ATP solution (final concentration 1 mM).
- Incubate the reaction for 60 minutes at 37°C.
- Stop the reaction by adding 25 μL of the Malachite Green Reagent.
- Incubate for 15 minutes at room temperature to allow color development.
- Measure the absorbance at 620 nm using a microplate reader.
- Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Ubiquitin Accumulation Assay (Western Blot)

This protocol describes the detection of polyubiquitinated protein accumulation in cells treated with MSC1094308.

Materials:

- HCT116 cells
- MSC1094308
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit



- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-ubiquitin and anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **MSC1094308** (e.g., 0, 1, 5, 10 μM) for 8 hours.
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the anti-GAPDH antibody for a loading control.



Visualizations Signaling Pathway of VCP/p97 Inhibition

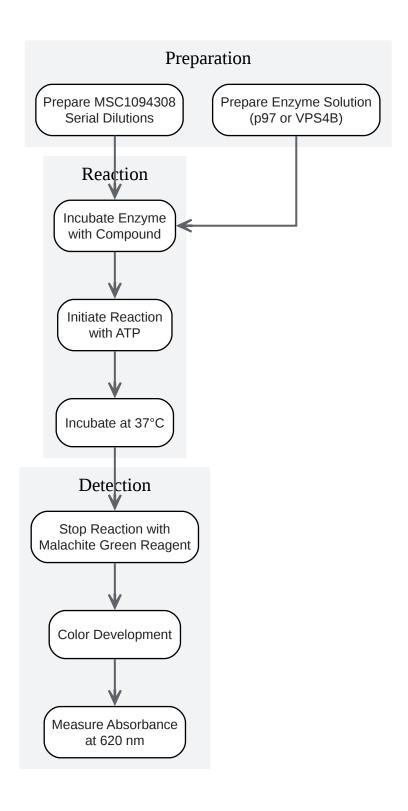


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Inhibition of VCP/p97 by MSC1094308 disrupts protein degradation.

Experimental Workflow for ATPase Inhibition Assay





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Workflow for determining the IC50 of MSC1094308 using an ATPase assay.



Logical Relationship of Cellular Assay



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